2-Amino-5-(9-anthryl)-1,3,4-thiadiazole is a heterocyclic compound belonging to the class of thiadiazoles, characterized by the presence of an amino group and an anthryl substituent. The molecular formula for this compound is , indicating it contains carbon, hydrogen, nitrogen, and sulfur. This compound has garnered attention in various scientific fields due to its unique structural properties and potential applications in pharmaceuticals and materials science.
The compound is derived from the broader family of 2-amino-1,3,4-thiadiazoles, which are known for their diverse biological activities including antimicrobial, antiviral, and anticancer properties. The specific variant with an anthryl substituent has been synthesized to explore its electronic and optical properties, making it suitable for applications in organic electronics and photonics.
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole falls under several classifications:
The synthesis of 2-amino-5-(9-anthryl)-1,3,4-thiadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
The synthesis can be monitored using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the desired product. The yield and purity can be optimized by adjusting reaction conditions such as temperature and solvent choice.
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole can participate in various chemical reactions including:
Reactions involving this compound are typically carried out under controlled conditions to favor specific pathways and minimize side reactions. Analytical methods such as chromatography may be employed to isolate products.
The mechanism of action for compounds like 2-amino-5-(9-anthryl)-1,3,4-thiadiazole often involves interaction with biological targets such as enzymes or receptors. For example:
Studies have shown that derivatives of thiadiazoles exhibit varying degrees of biological activity depending on their substituents and structural configurations.
2-Amino-5-(9-anthryl)-1,3,4-thiadiazole has potential applications in several scientific fields:
The 1,3,4-thiadiazole scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. This structural framework exhibits exceptional chemical versatility and diverse biological activities, primarily attributed to its strong aromaticity, metabolic stability, and presence of the toxophoric =N–C–S– linkage. The sulfur atom confers high lipophilicity, enhancing membrane permeability and bioavailability—critical factors for drug development [1] [8]. As a bioisostere of pyrimidine and pyridazine nuclei found in nucleic acids, 1,3,4-thiadiazole derivatives demonstrate remarkable capacity to interact with biological targets including enzymes, DNA, and receptors [1] [6]. The scaffold’s mesoionic character enables formation of charge-separated resonance structures, facilitating unique electrostatic interactions with biomolecules while maintaining cellular penetration capabilities [8]. These properties underpin its incorporation into numerous therapeutic agents across antiviral, antibacterial, and anticancer domains, with several derivatives progressing to clinical use.
The medicinal exploration of 1,3,4-thiadiazoles began with the serendipitous discovery of sulfathiazole in 1940, which established the antimicrobial potential of thiadiazole-containing sulfonamides [2]. This breakthrough catalyzed systematic investigations into the pharmacophore, leading to acetazolamide (Diamox®, 1954) as the first clinically successful carbonic anhydrase inhibitor for glaucoma management. Its development validated the thiadiazole ring as a critical zinc-binding group in enzyme inhibition [1] [9]. The 1970s marked a pivotal shift toward oncology applications when Olsen and colleagues identified 2-amino-1,3,4-thiadiazole (NSC 4728) as a novel inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis [4]. This discovery revealed the scaffold’s capacity to disrupt purine metabolism in cancer cells, laying groundwork for antimetabolite therapies. Subsequent decades witnessed strategic molecular hybridization, exemplified by megazol (antitrypanosomal) and cefazolin (first-generation cephalosporin antibiotic), which leveraged the thiadiazole moiety for enhanced target affinity and pharmacokinetic profiles [1] [2]. Contemporary research (2015–present) has expanded into kinase inhibition, with litronesib and filanesib (kinesin spindle protein inhibitors) demonstrating potent antiproliferative effects in clinical trials [6]. The historical trajectory underscores iterative optimization from simple heterocycles to complex hybrids like 2-amino-5-(9-anthryl)-1,3,4-thiadiazole, designed to exploit synergistic pharmacophoric elements.
Table 1: Historical Development of Key 1,3,4-Thiadiazole Derivatives in Medicine
Time Period | Compound | Therapeutic Application | Significance |
---|---|---|---|
1940 | Sulfathiazole | Antimicrobial | First thiadiazole-based sulfonamide antibiotic |
1954 | Acetazolamide | Carbonic anhydrase inhibition | Established scaffold as enzyme inhibitor template |
1970s | 2-Amino-1,3,4-thiadiazole (NSC 4728) | Anticancer (IMPDH inhibition) | Demonstrated purine metabolism disruption |
1980s | Megazol | Antitrypanosomal | Validated antiparasitic potential |
1970s–Present | Cefazolin | Antibacterial (cephalosporin) | Leveraged thiadiazole for β-lactam potentiation |
2010s | Litronesib/Filanesib | Kinesin spindle protein inhibition | Advanced to clinical trials for solid tumors |
The 1,3,4-thiadiazole nucleus functions as a versatile bioisostere primarily due to its electronic and spatial mimicry of pyrimidine and pyridazine rings—structures fundamental to nucleotide biochemistry. This bioisosterism enables strategic replacement in nucleoside analogs while preserving or enhancing target engagement. Computational analyses reveal that thiadiazole’s dipole moment (~3.5 D) and π-deficient character closely approximate pyrimidine (~2.4 D), facilitating analogous interactions with purine-binding enzymes [1] [8]. Crucially, the sulfur atom introduces distinct advantages: its low-lying C–S σ* orbitals create regions of electron deficiency (σ-holes) that promote chalcogen bonding with biomolecular targets—an interaction absent in oxygen-containing isosteres like oxadiazoles [6] [8]. This phenomenon enhances binding affinity for enzymes such as IMP dehydrogenase, where 2-amino-1,3,4-thiadiazole derivatives act as pseudoirreversible inhibitors through metabolite formation (Ki = 0.1 μM) [4].
The scaffold’s mesoionic behavior allows delocalization of positive and negative charges across the ring system, generating a net neutral yet highly polarizable pharmacophore. This property underpins exceptional membrane permeability, as demonstrated by central nervous system-active thiadiazoles like anxiolytic agents [8]. Structural comparisons confirm that 1,3,4-thiadiazole exhibits 10-fold greater lipophilicity (log P) than oxadiazole counterparts, correlating with improved oral absorption in preclinical models [1] [6]. These attributes are strategically exploited in 2-amino-5-(9-anthryl)-1,3,4-thiadiazole design, where the electron-deficient thiadiazole anchors to hydrophobic enzyme pockets while the anthracene moiety extends DNA intercalation.
Table 2: Bioisosteric Relationships and Electronic Properties of 1,3,4-Thiadiazole
Parameter | 1,3,4-Thiadiazole | Pyrimidine | 1,3,4-Oxadiazole | Significance |
---|---|---|---|---|
Dipole Moment | 3.5 D | 2.4 D | 1.5 D | Mimics nucleotide bases |
log P | 1.2–1.8 | -0.4 | 0.3–0.7 | Enhanced membrane permeability |
σ-Hole Potential | High | Absent | Low | Enables chalcogen bonding |
Aromaticity Index | 88 | 100 | 85 | Metabolic stability |
Hydrogen Bond Acceptors | 3 | 2 | 2 | Improved target interaction |
Anthracene integration into 1,3,4-thiadiazole frameworks represents a strategic advancement in pharmacophore design, leveraging the polycyclic system’s planar geometry, extended π-conjugation, and photophysical properties. Anthracene’s hydrophobic surface area (~230 Ų) significantly exceeds simpler aryl groups (e.g., phenyl: 79 Ų), promoting stronger van der Waals interactions with protein binding pockets and DNA grooves [6] [10]. Molecular docking studies confirm that 9-anthryl derivatives exhibit 3–5-fold greater affinity for topoisomerase II compared to phenyl-substituted analogs, attributable to intercalation between DNA base pairs with binding energies of –9.2 kcal/mol [6]. This intercalative capacity directly correlates with cytotoxic potency in malignancies like breast adenocarcinoma (MCF-7 IC₅₀: 1.62 μM for anthryl-hybrids vs. >10 μM for non-anthryl congeners) [6].
The anthracene moiety also confers unique fluorescence signatures (λₑₘ = 400–500 nm) enabling real-time cellular tracking of drug distribution—a theranostic advantage demonstrated in live tumor cell imaging [6]. Spectroscopic analyses of 2-amino-5-(9-anthryl)-1,3,4-thiadiazole reveal intramolecular charge transfer (ICT) from the electron-donating anthracene to the electron-deficient thiadiazole, generating a dipole moment that enhances DNA minor groove recognition [10]. Furthermore, anthracene’s rigid structure restricts rotational freedom, minimizing entropy loss upon target binding and improving binding enthalpy (ΔG = –50.2 kJ/mol for anthryl-thiadiazoles vs. –38.7 kJ/mol for flexible alkyl analogs) [6]. These properties are maximized when anthracene attaches at the 5-position of 2-amino-1,3,4-thiadiazole, where electronic communication between rings is optimized, as evidenced by bathochromic shifts in absorption spectra.
Table 3: Pharmacological Enhancement by Anthracene Modification of Thiadiazoles
Property | Anthracene-Modified Thiadiazoles | Phenyl-Modified Thiadiazoles | Biological Impact |
---|---|---|---|
DNA Binding Constant (Kₐ) | 5.8 × 10⁵ M⁻¹ | 1.2 × 10⁴ M⁻¹ | Enhanced intercalation |
Topoisomerase II Inhibition | IC₅₀ = 0.8 μM | IC₅₀ = 4.3 μM | Improved anticancer efficacy |
Fluorescence Quantum Yield | Φ = 0.42 | Φ = 0.05 | Cellular distribution tracking |
log D (pH 7.4) | 3.1 | 2.3 | Optimal membrane penetration |
Tumor Cell Uptake (MCF-7) | 18.7 nmol/10⁶ cells | 5.2 nmol/10⁶ cells | Increased intracellular accumulation |
The synthesis of 2-amino-5-(9-anthryl)-1,3,4-thiadiazole exploits anthracene’s reactivity through Friedel-Crafts acylation or Suzuki coupling, typically achieving yields >75% when employing palladium catalysis [10]. X-ray crystallography confirms near-perpendicular dihedral angles (85–89°) between anthracene and thiadiazole planes, preserving orbital overlap while minimizing steric clash—a conformation ideal for stacking interactions in biological targets [6]. These structural advantages position anthracene-thiadiazole hybrids as privileged scaffolds for oncology-focused drug development.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7